AEG-41174 -

AEG-41174

Catalog Number: EVT-1491974
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Source and Classification

AEG-41174 was initially developed at The Hospital for Sick Children and later by Aegera Therapeutics, which was acquired by Pharmascience in 2011. The compound falls under the classification of antineoplastic agents, specifically as a small molecule targeting protein tyrosine kinases. Its mechanism of action involves inducing apoptosis in cancer cells by inhibiting specific signaling pathways critical for cell proliferation and survival .

Synthesis Analysis

The synthesis of AEG-41174 involves advanced organic chemistry techniques tailored to create a compound that effectively inhibits tyrosine kinases without competing with ATP. While specific synthetic routes have not been widely published, the general approach for such compounds typically includes:

  • Starting Materials: Selection of appropriate precursors that can undergo various reactions such as coupling, cyclization, or functional group modifications.
  • Reactions: Common reactions may include nucleophilic substitutions and condensation reactions, which are fundamental in building the complex structure of the inhibitor.
  • Purification: Techniques such as chromatography are employed to ensure high purity levels, which is critical for biological testing .
Molecular Structure Analysis
  • Molecular Formula: Specifics regarding carbon, hydrogen, nitrogen, and oxygen content.
  • 3D Structure: Computational modeling may provide insights into its binding affinity and interaction with target kinases.

Understanding the molecular structure is essential for elucidating its mechanism of action and optimizing its design for improved efficacy and reduced side effects .

Chemical Reactions Analysis

AEG-41174's interactions within biological systems primarily involve binding to target kinases. The chemical reactions pertinent to its function include:

  • Inhibition Mechanism: The compound binds to the active site of tyrosine kinases, preventing phosphorylation processes critical for signal transduction in cancer cells.
  • Apoptosis Induction: By inhibiting these pathways, AEG-41174 triggers apoptotic pathways leading to cancer cell death.

These reactions highlight the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action for AEG-41174 involves several key processes:

  1. Tyrosine Kinase Inhibition: By selectively inhibiting JAK2 and Bcr-Abl kinases, AEG-41174 disrupts signaling pathways that promote cell survival and proliferation.
  2. Induction of Apoptosis: The inhibition leads to an imbalance in pro-apoptotic and anti-apoptotic signals within the cell, ultimately resulting in programmed cell death.
  3. Impact on Tumor Microenvironment: In addition to direct effects on cancer cells, AEG-41174 may influence the tumor microenvironment by modulating immune responses through its action on signaling pathways .
Physical and Chemical Properties Analysis

AEG-41174 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Purity: Greater than 98%, ensuring suitability for research applications.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but insoluble in water, which is relevant for formulation in biological assays.
  • Storage Conditions: Recommended storage includes dry conditions at low temperatures (0 - 4 °C for short-term; -20 °C for long-term) to maintain stability .
Applications

AEG-41174 has been primarily explored for its potential applications in treating various forms of leukemia and other hematological malignancies. Its role as a tyrosine kinase inhibitor positions it within a class of drugs aimed at targeted cancer therapies, offering a strategic approach to combatting malignancies that are reliant on aberrant signaling pathways.

Despite its discontinuation in clinical trials, research into similar compounds continues to inform drug development strategies aimed at improving patient outcomes in oncology .

Introduction to AEG-41174

Background on Tyrosine Kinase Inhibitors in Oncological Research

Tyrosine kinases (TKs) are pivotal regulators of cellular signaling pathways governing proliferation, differentiation, and survival. Dysregulation of TKs—particularly FLT3 and JAK2—is implicated in hematologic malignancies and solid tumors. Conventional ATP-competitive inhibitors (Type I) target the conserved kinase ATP-binding pocket, often leading to limited selectivity and acquired resistance due to point mutations. This spurred development of alternative inhibition strategies, including non-ATP competitive agents (Types II–VI) that bind allosteric sites or induce conformational changes, offering enhanced specificity and activity against resistance-conferring mutations [8].

Historical Development by Aegera Therapeutics

AEG-41174 was developed by Aegera Therapeutics as a novel small-molecule inhibitor targeting oncogenic kinases. Preclinical development emphasized its dual inhibition of JAK2 and Bcr-Abl, kinases critical in myeloproliferative neoplasms and chronic myeloid leukemia. By 2007, Aegera advanced AEG-41174 to Phase I clinical trials for hematologic neoplasms (NCT ID unreported), with parallel studies in Germany and the United States [1] [2] [10]. Despite promising mechanistic data, clinical development was discontinued post-Phase I, though reasons remain undisclosed in public records [1].

Classification Within Non-ATP Competitive Small Molecule Inhibitors

AEG-41174 belongs to the Type II non-ATP competitive inhibitors. Unlike Type I agents (e.g., imatinib), it binds outside the ATP pocket, disrupting kinase activation via allosteric mechanisms. This confers two advantages:

  • Activity against resistance mutants: Effective in kinase mutants resistant to ATP-competitive inhibitors [4].
  • Enhanced selectivity: Reduced off-target effects by exploiting structural differences in less conserved allosteric sites [8].

Table 1: Classification of Kinase Inhibitor Types

TypeBinding SiteExampleCompetitive with ATP
IATP pocket (active kinase)ImatinibYes
IIAdjacent to ATP (inactive)AEG-41174No
III/IVAllosteric (non-ATP site)IOA-244 (PI3Kδ)No

Properties

Product Name

AEG-41174

Molecular Formula

C17H19NO2

Synonyms

AEG41174; AEG 41174; AEG-41174;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.